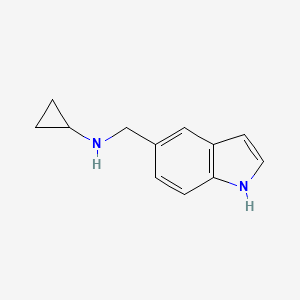

N-(1H-indol-5-ylmethyl)cyclopropanamine

Description

N-(1H-Indol-5-ylmethyl)cyclopropanamine is a cyclopropanamine derivative featuring an indole moiety at the 5-position of the benzene ring. The hydrochloride salt form (C₁₁H₁₃N₂·HCl) has been listed as discontinued by suppliers like CymitQuimica, though its synthesis and applications in medicinal chemistry are inferred from related compounds . Indole-containing compounds are widely studied for their bioactivity, particularly in neurological and oncological targets.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-5-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNKCYWCLOJUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Indole vs. Thiazole/Indazole : The indole group (in the target compound) provides a planar aromatic system with hydrogen-bonding capability via the NH group, whereas thiazole introduces sulfur-based electronic effects, and indazole adds an additional nitrogen atom, altering solubility and binding interactions .

- Nitro vs.

- Synthetic Routes : The indazole derivative is synthesized via a multicomponent reaction (UT-4CR), suggesting scalability for analogs, while the target compound’s synthesis method remains unspecified in available data .

Physicochemical and Stability Data

- Stability: The nitro-substituted compound decomposes under fire conditions to release toxic gases (CO, NOₓ), whereas hydrochloride salts (e.g., target compound) likely exhibit higher thermal stability .

- Solubility : Hydrochloride salts generally improve aqueous solubility, advantageous for drug formulation. The thiazole derivative’s dihydrochloride form () may further enhance solubility compared to free bases .

Challenges and Discontinuation

Further studies are needed to address these gaps.

Q & A

Q. What are the optimized synthetic routes for N-(1H-indol-5-ylmethyl)cyclopropanamine, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Indole Functionalization : Methylation at the 5-position of 1H-indole is achieved using methanol and an acid catalyst (e.g., H₂SO₄) under reflux (80–100°C, 12–24 h) to generate 5-methylindole derivatives .

- Step 2: Cyclopropanamine Coupling : The methylindole intermediate undergoes reductive amination with cyclopropanamine using NaBH₃CN or Pd/C-catalyzed hydrogenation in ethanol (rt, 6–12 h). Yield optimization (60–75%) requires strict pH control (pH 7–8) and inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures ≥95% purity. Monitoring by HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms product integrity .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (accelerated degradation). Monitor via:

- HPLC-MS : Detect decomposition products (e.g., oxidation at the indole NH or cyclopropane ring opening).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C suggests robustness for room-temperature handling) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms structure (e.g., δ 6.8–7.2 ppm for indole protons, δ 0.5–1.2 ppm for cyclopropane CH₂).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error (e.g., [M+H]+ calc. for C₁₂H₁₃N₂: 185.1079) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between NH and counterions) .

Advanced Research Questions

Q. How do structural modifications to the indole or cyclopropane moieties impact biological activity?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., N-(indol-3-ylmethyl) or N-(thiazol-5-ylmethyl) derivatives) and evaluate:

- Enzyme Inhibition : Test against monoamine oxidases (MAOs) via fluorometric assays (IC₅₀ values correlate with electron-donating substituents on indole) .

- Cellular Permeability : Use Caco-2 cell monolayers; logP >2.5 (cyclopropane enhances lipophilicity) improves absorption .

- Computational Modeling : Perform docking (AutoDock Vina) to predict binding affinities to serotonin receptors (e.g., 5-HT₂A) based on indole-cyclopropane spatial orientation .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

Methodological Answer:

- Meta-Analysis of Published Data : Compare studies using standardized assays (e.g., uniform MAO inhibition protocols vs. variable cell lines). Adjust for batch-to-batch purity differences (≥98% required for reproducibility) .

- Orthogonal Validation : Confirm target engagement via:

- Surface Plasmon Resonance (SPR) : Direct binding kinetics (KA ~10⁶ M⁻¹ for MAO-B).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

Methodological Answer:

- Quantum Mechanical (QM) Calculations : Optimize cyclopropane ring strain (B3LYP/6-31G* level) to balance stability and reactivity. Lower strain energy (~25 kcal/mol) correlates with reduced off-target effects .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT receptors) over 100 ns to identify critical residues (e.g., Asp155 in 5-HT₂A) for hydrogen bonding .

- ADMET Prediction : Use SwissADME to optimize parameters (e.g., topological polar surface area <80 Ų for CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.